molecular formula C7H5N5 B14671901 9-Methylpurine-6-carbonitrile

9-Methylpurine-6-carbonitrile

Cat. No.: B14671901
M. Wt: 159.15 g/mol
InChI Key: MZMDPKVPZPAZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-9-methylpurine is a derivative of purine, a heterocyclic aromatic organic compound Purines are significant in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Cyano-9-methylpurine can be synthesized through several methods. One efficient method involves the conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines. This reaction is carried out with methanol or ethanol in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature. The nucleophilic attack by the primary alcohol occurs selectively on the cyano carbon atom, leading to 6-alkoxyformimidoylpurines in good yields. Heating the reaction mixture to temperatures greater than or equal to 78°C leads to nucleophilic substitution of the substituent in the 6-position by the alkoxy group, generating the corresponding 6-alkoxypurines .

Industrial Production Methods

Industrial production methods for 6-cyano-9-methylpurine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-9-methylpurine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the cyano group can be converted into other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of 6-cyano-9-methylpurine include methanol, ethanol, DBU, and methylamine. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to above 78°C .

Major Products Formed

Major products formed from the reactions of 6-cyano-9-methylpurine include 6-alkoxyformimidoylpurines and 6-alkoxypurines. These products can serve as intermediates for further chemical modifications .

Scientific Research Applications

6-Cyano-9-methylpurine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyano-9-methylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. As a purine derivative, it can interfere with nucleic acid synthesis and function, potentially leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This mechanism is similar to that of other purine analogs used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-cyano-9-methylpurine include:

  • 6-Cyanopurine
  • 9-Methylpurine
  • 6-Methylpurine

Uniqueness

6-Cyano-9-methylpurine is unique due to the presence of both a cyano group at the 6-position and a methyl group at the 9-position. This combination of functional groups imparts distinct chemical properties and potential biological activities compared to other purine derivatives .

Properties

IUPAC Name

9-methylpurine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c1-12-4-11-6-5(2-8)9-3-10-7(6)12/h3-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMDPKVPZPAZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.